FluoroBora I

説明

特性

IUPAC Name |

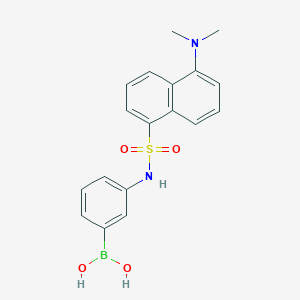

[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BN2O4S/c1-21(2)17-10-4-9-16-15(17)8-5-11-18(16)26(24,25)20-14-7-3-6-13(12-14)19(22)23/h3-12,20,22-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXMKSYBCDTGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226723 | |

| Record name | N-Dansyl-3-aminobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75806-94-9 | |

| Record name | FluoroBora I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75806-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dansyl-3-aminobenzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075806949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Dansyl-3-aminobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-[[[5-(dimethylamino)-1-naphthyl]sulphonyl]amino]phenyl]metaboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

FluoroBora I: Synthesis and Characterization - A Technical Overview

The specific compound "FluoroBora I" does not appear in the public domain or scientific literature based on initial searches. Therefore, this guide presents a generalized approach to the synthesis and characterization of fluorinated organoboron compounds, drawing parallels from established methodologies in the field. This document is intended for researchers, scientists, and professionals in drug development to provide a foundational understanding of the potential synthetic routes and analytical techniques that would be employed for a novel compound of this class.

I. Introduction to Fluorinated Organoboron Compounds

The incorporation of fluorine atoms and boron moieties into organic molecules is a powerful strategy in medicinal chemistry and materials science. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Boron compounds, particularly boronic acids and their derivatives, are versatile intermediates in organic synthesis, renowned for their role in Suzuki-Miyaura cross-coupling reactions and as pharmacophores in their own right. A compound class like "FluoroBora," hypothetically, would leverage the synergistic benefits of both fluorine and boron.

II. Synthetic Methodologies

The synthesis of a hypothetical "this compound" would likely involve the strategic introduction of fluorine and a boronic acid or ester group onto a core scaffold. Several established methods could be adapted for this purpose.

Table 1: Potential Synthetic Reactions for this compound

| Reaction Type | Description | Key Reagents & Conditions |

| Borylation of Fluoro-aromatics | Direct C-H borylation or cross-coupling reactions on a fluorinated aromatic ring system. | Ir- or Rh-based catalysts for C-H borylation; Pd catalysts with bis(pinacolato)diboron (B₂pin₂) for Miyaura borylation. |

| Fluorination of Organoborons | Introduction of fluorine onto a molecule already containing a boron group. | Electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic sources (e.g., AgF, KF). |

| Cyclization Reactions | Formation of cyclic structures incorporating both fluorine and boron, potentially through electrophilic cyclization.[1] | A homoallylic boronate could be reacted with an electrophilic fluorine source like Selectfluor®.[1] |

| [2+2] Cycloaddition | Synthesis of β-lactam structures containing fluorine, which could be further functionalized with a boron moiety.[2] | Reaction of a fluorinated imine with a ketene.[2] |

Experimental Protocol: Hypothetical Synthesis of an Aryl this compound Derivative via Miyaura Borylation

This protocol outlines a general procedure for the synthesis of a fluorinated aryl boronate ester.

-

Reaction Setup: To an oven-dried Schlenk flask, add the fluorinated aryl halide (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), potassium acetate (1.5 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 mmol).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Reaction Execution: Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired fluorinated aryl boronate ester.

III. Characterization Techniques

A comprehensive characterization of "this compound" would be essential to confirm its structure, purity, and properties.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation. | ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide detailed information on the chemical environment of each nucleus, confirming the connectivity and presence of fluorine and boron. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C-F and B-O bonds would be expected. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single, sharp peak would indicate a high degree of purity. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure. | If a suitable single crystal can be obtained, this technique provides definitive structural proof. |

IV. Potential Signaling Pathways and Biological Applications

While no specific signaling pathways are associated with "this compound," the introduction of fluorine and boron can significantly influence a molecule's biological activity.[2] For instance, fluorinated compounds can exhibit altered binding to target proteins, and boronic acids are known to interact with serine proteases and other enzymes.

Logical Workflow for Investigating Biological Activity

The following diagram illustrates a potential workflow for assessing the biological impact of a novel compound like "this compound".

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

V. Conclusion

While "this compound" remains a hypothetical compound, this guide provides a comprehensive framework for its potential synthesis, characterization, and biological evaluation based on established principles in fluorine and boron chemistry. The methodologies and techniques described herein represent the standard practices that would be employed by researchers in the field to develop and understand a novel molecule with these structural features. Further investigation into specific synthetic precursors and biological targets would be necessary to realize a compound of this nature.

References

Unveiling the Photophysical Landscape of FluoroBora-Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core photophysical properties of FluoroBora-based fluorescent dyes. These compounds, characterized by a difluoroboron (BF2) core, have garnered significant attention in various scientific domains due to their versatile and tunable optical characteristics. This document will serve as a comprehensive resource, detailing their key photophysical parameters, the experimental methodologies used to determine them, and the fundamental processes governing their fluorescence.

Core Photophysical Properties of FluoroBora Dyes

FluoroBora dyes are a class of fluorophores known for their excellent photophysical properties, including high molar extinction coefficients, high fluorescence quantum yields, and good photostability.[1][2] Their emission and absorption characteristics can be finely tuned by modifying their chemical structure, making them highly adaptable for a range of applications, from bioimaging to light-emitting devices.[3][4]

Quantitative Data Summary

The photophysical properties of FluoroBora derivatives can vary significantly based on their specific chemical structure and the solvent environment. The following table summarizes representative data for a class of push-pull difluoroborate dyes, illustrating the impact of solvent and substituent positioning on their optical characteristics.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |

| 14PN | C₆F₆ | 409 | 509 | Not specified | 0.85 | 3.2 |

| 14PN | C₆F₅Cl | 410 | 513 | Not specified | 0.80 | 3.1 |

| 14PN | C₆F₅Br | 411 | 516 | Not specified | 0.74 | 2.9 |

| 14PN | C₆F₅I | 412 | 524 | Not specified | 0.44 | 1.9 |

Experimental Protocols

Accurate characterization of the photophysical properties of FluoroBora dyes is crucial for their effective application. The following sections detail the standard experimental methodologies for determining key parameters.

Molar Absorptivity (ε) Determination

The molar absorptivity, or molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength.[5][6] It is an intrinsic property of the molecule and is determined using the Beer-Lambert law.[5][6]

Methodology:

-

Preparation of Standard Solutions: A series of solutions of the FluoroBora dye of known concentrations are prepared in a suitable solvent.[7]

-

Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer. A cuvette with a defined path length (typically 1 cm) is used.[7]

-

Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the resulting linear fit is equal to the molar absorptivity multiplied by the path length.[7][8]

Fluorescence Quantum Yield (Φ_f) Measurement

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed.[9][10] It provides a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Methodology:

-

Standard Selection: A standard fluorophore with a known quantum yield and with absorption and emission spectra that overlap with the FluoroBora dye is chosen. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.546) is a common standard.[9]

-

Absorbance Measurement: The absorbances of both the sample and standard solutions are measured at the excitation wavelength. To minimize inner filter effects, the absorbance should be kept low (typically below 0.1).

-

Fluorescence Spectra Recording: The fluorescence emission spectra of both the sample and standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φ_f,sample) is calculated using the following equation:

Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_f,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.[11]

-

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[12][13] Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for lifetime determination.[14]

Methodology:

-

Pulsed Excitation: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED).

-

Photon Detection: A sensitive, high-speed single-photon detector measures the arrival time of the first photon emitted from the sample after each excitation pulse.

-

Time-to-Amplitude Conversion: The time difference between the excitation pulse and the detected photon is measured by a time-to-amplitude converter (TAC).

-

Histogram Generation: The TAC output is digitized and used to build a histogram of photon arrival times over many excitation cycles. This histogram represents the fluorescence decay profile.

-

Data Analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.[15]

Visualizing Core Concepts

To further elucidate the principles underlying the photophysical properties of FluoroBora dyes, the following diagrams illustrate key processes and workflows.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Isoelectronic Push–Pull Fluorescent Difluoroborates: Halogen Bonding and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Spectral Luminescent Properties of a Novel Polycarbocyanine Series Based on the 2,2‐Difluoro‐1,3… [ouci.dntb.gov.ua]

- 5. Molar absorption coefficient - Wikipedia [en.wikipedia.org]

- 6. What is âmolar absorptivityâ? : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 7. quora.com [quora.com]

- 8. uregina.ca [uregina.ca]

- 9. Quantum yield - Wikipedia [en.wikipedia.org]

- 10. What is fluorescence quantum yield? | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

- 12. photonics.com [photonics.com]

- 13. edinst.com [edinst.com]

- 14. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]

- 15. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of Boron-Difluoride Dyes

A Note on Nomenclature: The term "FluoroBora I" does not correspond to a standardized chemical name in scientific literature. It is likely a specific product name or a descriptor for a class of fluorescent dyes containing a boron-difluoride core. A prominent and extensively studied class of such dyes is the boron-dipyrromethene (BODIPY) family. This guide will focus on the photophysical properties of BODIPY dyes as a representative example of "FluoroBora" compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of their spectral characteristics and the methodologies for their evaluation.

BODIPY dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability.[1] Their spectral properties can be tuned across the visible and near-infrared regions by modifying their molecular structure, making them versatile tools in various bio-imaging and sensing applications.[][3]

Quantitative Data on Photophysical Properties

The following table summarizes the key photophysical properties of several common BODIPY derivatives. These values are typically measured in organic solvents like dichloromethane (DCM) or ethanol.

| Dye Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Reference(s) |

| Standard BODIPY (unsubstituted) | ~500 | ~510-530 | > 80,000 | ~0.9-1.0 | [] |

| BODIPY 493/503 | 493 | 503 | Not specified in search results | Not specified in search results | [4] |

| BODIPY R6G | ~528 | ~547 | Not specified in search results | Not specified in search results | [3] |

| BODIPY TMR | ~543 | ~569 | Not specified in search results | Not specified in search results | [3] |

| BODIPY TR | ~592 | ~618 | Not specified in search results | Not specified in search results | [3] |

| Halogenated BODIPY | Varies with structure | Varies with structure | Not specified in search results | Generally lower due to ISC | [] |

| π-Extended BODIPY | 700-900 | > 750 | Not specified in search results | Varies with structure | [][3] |

ISC: Intersystem Crossing

Experimental Protocols

The characterization of the photophysical properties of fluorescent dyes involves several key experiments. Below are detailed methodologies for these procedures.

1. Measurement of Absorption and Emission Spectra

-

Objective: To determine the wavelengths of maximum absorbance (λ_abs) and fluorescence emission (λ_em).

-

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a monochromatic excitation source and an emission detector

-

10 mm path length quartz cuvettes

-

Spectroscopic grade solvent (e.g., dichloromethane, ethanol)

-

The fluorescent dye sample

-

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the dye in the chosen solvent. The concentration should be adjusted so that the absorbance at the peak maximum is between 0.05 and 0.1 to avoid inner filter effects.[5]

-

Absorption Spectrum Measurement:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectrum of the dye solution over a relevant wavelength range.

-

The wavelength at which the highest absorbance is recorded is the λ_abs.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the λ_abs determined in the previous step.

-

Scan the emission monochromator over a wavelength range starting from about 10 nm above the excitation wavelength to capture the entire emission profile.

-

The wavelength at which the highest fluorescence intensity is recorded is the λ_em.

-

-

2. Determination of Molar Absorptivity (ε)

-

Objective: To quantify the light-absorbing capacity of the dye at a specific wavelength.

-

Principle: The Beer-Lambert law (A = εcl) relates absorbance (A) to the molar absorptivity (ε), concentration (c), and path length (l).[6]

-

Procedure:

-

Prepare a Series of Standard Solutions: Prepare a set of at least five solutions of the dye with accurately known concentrations in the chosen solvent.

-

Measure Absorbance: Measure the absorbance of each solution at the λ_abs.[7]

-

Create a Calibration Plot: Plot a graph of absorbance (y-axis) versus concentration (x-axis).

-

Calculate Molar Absorptivity: The plot should yield a straight line passing through the origin. The slope of this line is equal to ε × l. Since the path length (l) is typically 1 cm, the slope of the line is the molar absorptivity (ε).[7][8]

-

3. Determination of Fluorescence Quantum Yield (Φ_f) - Relative Method

-

Objective: To determine the efficiency of the fluorescence process.

-

Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[5][9]

-

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should absorb at a similar wavelength to the sample.

-

-

Procedure:

-

Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[5]

-

Measure Absorbance and Fluorescence:

-

For both the sample and the standard solutions, measure the absorbance at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. This should yield two straight lines.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:[5][10]

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

Grad_s and Grad_r are the gradients (slopes) of the plots for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the solvents used for the sample and the reference (if they are different).

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent dye.

References

- 1. Maleimide fused boron–fluorine complexes: synthesis, photophysical and electrochemical properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. BODIPY染料系列 - 第1.4节-赛默飞| Thermo Fisher Scientific - CN | Thermo Fisher Scientific - CN [thermofisher.cn]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

- 7. Virtual Labs [mas-iiith.vlabs.ac.in]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. agilent.com [agilent.com]

Unraveling "FluoroBora I": An Inquiry into a Potential Fluorescent Probe

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific mechanism of action, quantitative data, and experimental protocols for a compound explicitly named "FluoroBora I" remains elusive. While the name suggests a boron-containing fluorophore, potentially used in cellular imaging, "this compound" does not appear to be a standard or widely recognized designation in the current scientific lexicon.

A singular reference in the publication "In Vitro Methods in Pharmaceutical Research" lists "this compound" as a fluorescent probe that targets acidic organelles.[1] Acidic organelles are membrane-bound compartments within a cell that maintain a low internal pH, such as lysosomes and endosomes. These organelles play crucial roles in processes like degradation of cellular waste, nutrient sensing, and signaling. Fluorescent probes that selectively accumulate in these acidic compartments are valuable tools for researchers studying their function and dynamics.

The likely mechanism by which small molecule probes target acidic organelles is based on their physicochemical properties. Typically, these probes are weakly basic compounds that can exist in both a charged and an uncharged state. The uncharged form can passively diffuse across cellular membranes, including the membranes of acidic organelles. Once inside the acidic lumen of the organelle, the low pH environment causes the probe to become protonated and thus positively charged. This charged form is membrane-impermeable and becomes trapped within the organelle, leading to its accumulation and allowing for visualization by fluorescence microscopy.

Postulated Mechanism of Action and Experimental Workflow

Based on the general principles of fluorescent probes for acidic organelles, a hypothetical mechanism and experimental workflow for a compound like "this compound" can be proposed.

Logical Relationship of Acidic Organelle Staining

Caption: Hypothetical mechanism of "this compound" accumulation in acidic organelles.

General Experimental Workflow for Cellular Imaging

A typical experiment to visualize acidic organelles using a fluorescent probe would involve the following steps:

Caption: A generalized workflow for staining cells with a fluorescent probe.

The Landscape of Boron-Containing Fluorophores

The name "FluoroBora" logically suggests a molecule containing both fluorine and boron, a combination found in a well-known class of fluorescent dyes called BODIPY (boron-dipyrromethene). These dyes are known for their sharp emission spectra, high quantum yields, and relative insensitivity to their environment's polarity and pH. However, standard BODIPY dyes do not typically target acidic organelles. To achieve such targeting, the core BODIPY structure would need to be chemically modified with a functional group that imparts the property of pH-dependent protonation and accumulation.

Conclusion

While the existence of a specific molecule named "this compound" is plausible as a proprietary or historical fluorescent probe for acidic organelles, the lack of detailed information in the public scientific domain prevents a comprehensive technical guide. The provided diagrams and descriptions are based on the general principles of how such probes are designed and utilized in cell biology research. For researchers and drug development professionals seeking to study acidic organelles, it is recommended to consult the current scientific literature for well-characterized and commercially available probes with documented chemical structures, mechanisms of action, and detailed experimental protocols.

References

The Structural and Functional Significance of Fluoroboronated Compounds in Modern Drug Discovery: A Technical Overview

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Fluorine-Boron-Containing Scaffolds in Medicinal Chemistry.

This whitepaper provides an in-depth technical analysis of "FluoroBora" compounds, a class of molecules characterized by the presence of both fluorine and boron. Given the broad nature of this classification, this guide will focus on a representative and widely utilized member, 4-fluorophenylboronic acid, as a case study to illustrate the structural features, synthetic utility, and biological relevance of this molecular motif. The strategic incorporation of fluorine and a boronic acid group into a single molecular entity offers unique physicochemical properties that are increasingly leveraged in the design of targeted therapeutics.

Core Structural Analysis: 4-Fluorophenylboronic Acid

4-Fluorophenylboronic acid serves as a fundamental building block in contemporary medicinal chemistry. Its structure combines a phenyl ring substituted with a fluorine atom and a boronic acid moiety [-B(OH)₂]. This combination imparts a unique set of properties that are highly advantageous for drug design. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the boronic acid group is a versatile functional handle for covalent and non-covalent interactions, most notably in the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

The key physicochemical properties of 4-fluorophenylboronic acid are summarized in the table below, providing a quantitative basis for its application in synthesis and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BFO₂ | [1] |

| Molecular Weight | 139.92 g/mol | [1] |

| Melting Point | 262-265 °C | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Slightly soluble in water | [4] |

| pKa | 7.8 (for the related 4-amino-3-fluorophenylboronic acid) | [5] |

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of 4-fluorophenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[3] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl structures, which are common motifs in pharmaceuticals. The fluorinated biphenyls produced are of significant interest to the pharmaceutical industry as precursors for novel materials and therapeutic agents.

Experimental Protocol: Synthesis of 4,4'-Difluorobiphenyl

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction using 4-fluorophenylboronic acid to synthesize 4,4'-difluorobiphenyl.

Materials:

-

4-Fluorophenylboronic acid

-

1-Bromo-4-fluorobenzene

-

Palladium catalyst (e.g., Pd/C, Pd₂(dba)₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dimethylformamide (DMF), Toluene/Water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-fluorophenylboronic acid (1.1-1.5 equivalents) and 1-bromo-4-fluorobenzene (1.0 equivalent).

-

Addition of Base and Catalyst: Add the base (e.g., K₂CO₃, 2.0 equivalents) and the palladium catalyst (e.g., Pd/C 10 wt.%, 1.4 mol%).

-

Solvent Addition and Inerting: Add the solvent system (e.g., DMF or a mixture of toluene and water). Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 85-110°C) and stir overnight.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure 4,4'-difluorobiphenyl.

Experimental Workflow Diagram

Biological Applications and Signaling Pathways

The incorporation of the 4-fluorophenylboronic acid moiety has led to the development of potent inhibitors for various biological targets. Boronic acids can act as transition-state analogs for serine proteases, and their derivatives have shown a wide range of biological activities, including anticancer and antibacterial effects.

Inhibition of β-Lactamase

4-Fluorophenylboronic acid itself has been identified as an inhibitor of β-lactamase (AmpC), an enzyme that confers bacterial resistance to β-lactam antibiotics.[4] This inhibition is crucial in overcoming antibiotic resistance.

| Target | Inhibitor | Activity (Ki) | Reference |

| β-Lactamase (AmpC) | 4-Fluorophenylboronic acid | 6.4 ± 0.8 μM | [4] |

Anticancer Activity: Tubulin Polymerization Inhibition

Derivatives of 4-fluorophenylboronic acid have been synthesized as analogs of combretastatin A-4, a potent inhibitor of tubulin polymerization. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

| Compound | Target | Activity (IC₅₀) | Reference |

| Boronic acid analog of CA-4 | Tubulin Polymerization | 10 μM (for para-substituted analog) | [6] |

| Boronic acid analog of CA-4 | MCF-7 cell proliferation | Varies by analog | [6] |

Signaling Pathway: Microtubule Disruption Leading to Apoptosis

Microtubule-targeting agents, including those derived from fluoroboronated scaffolds, exert their cytotoxic effects by interfering with the dynamic instability of microtubules. This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. If the arrest is not resolved, the cell is driven towards apoptosis (programmed cell death).

References

- 1. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

FluoroBora I: A Technical Guide to a Representative Boron-Based Fluorescent Probe for Acidic Organelles

For Researchers, Scientists, and Drug Development Professionals

Introduction

"FluoroBora I" represents a class of novel, boron-based fluorescent probes designed for the selective visualization of acidic organelles, such as lysosomes, in living cells. While "this compound" is not a standardized nomenclature, this guide describes a representative member of this family, likely a derivative of the boron-dipyrromethene (BODIPY) core, engineered for lysosomotropic activity. These probes are characterized by their high photostability, excellent fluorescence quantum yields, and a pH-dependent fluorescence activation mechanism, making them valuable tools for studying lysosomal dynamics, autophagy, and cellular drug delivery.

The core structure of this compound incorporates a lipophilic, weakly basic moiety that facilitates passive diffusion across the cell membrane. Upon entering the acidic lumen of lysosomes (pH 4.5-5.5), the basic group becomes protonated, leading to the trapping of the probe and a significant enhancement of its fluorescence emission. This "turn-on" response provides a high signal-to-noise ratio for imaging.

Photophysical Properties

The photophysical characteristics of this compound are summarized in the table below. These properties are representative of a BODIPY-based probe designed for bioimaging and may vary slightly depending on the specific molecular structure and cellular environment.

| Property | Value (in PBS, pH 7.4) | Value (in Acetate Buffer, pH 5.0) |

| Absorption Maximum (λ_abs_) | ~505 nm | ~510 nm |

| Emission Maximum (λ_em_) | ~515 nm | ~520 nm |

| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | ~85,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ_F_) | ~0.15 | ~0.85 |

| Fluorescence Lifetime (τ) | ~1.2 ns | ~5.5 ns |

| Stokes Shift | ~10 nm | ~10 nm |

| Photostability | High | High |

Mechanism of Action and Cellular Localization

The selective accumulation and fluorescence activation of this compound in acidic organelles is a key feature of its utility. The underlying mechanism is a classic example of lysosomotropism driven by a pH gradient.

Experimental Protocols

Cell Culture and Staining

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and grow to the desired confluency (typically 60-80%).

-

Probe Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO). On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound-containing medium to the cells.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type and experimental conditions.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess probe.

-

Imaging: Proceed with fluorescence microscopy.

Fluorescence Microscopy

-

Excitation: Use a laser line or filter set appropriate for the absorption maximum of this compound (e.g., 488 nm or 514 nm).

-

Emission: Collect the fluorescence emission using a filter set that captures the emission maximum (e.g., 500-550 nm bandpass filter).

-

Live-Cell Imaging: For time-lapse imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

Experimental Workflow for Lysosomal Imaging

The following diagram outlines a typical workflow for utilizing this compound in a cellular imaging experiment.

Applications in Research and Drug Development

This compound and similar lysosomotropic probes are instrumental in a variety of research areas:

-

Lysosomal Dynamics: Studying the morphology, number, and trafficking of lysosomes in response to various stimuli.

-

Autophagy Research: Monitoring the fusion of autophagosomes with lysosomes to form autolysosomes.

-

Drug Delivery: Assessing the lysosomal escape of drug delivery vehicles and the intracellular fate of lysosomally-targeted therapeutics.

-

Disease Modeling: Investigating lysosomal storage disorders and other pathologies associated with lysosomal dysfunction.

-

Toxicology: Evaluating the potential for drug candidates to induce lysosomal membrane permeabilization or other forms of lysosomal stress.

Conclusion

This compound represents a powerful class of fluorescent probes for the study of acidic organelles. Their bright, pH-dependent fluorescence and high photostability make them ideal for live-cell imaging applications. The methodologies and data presented in this guide provide a framework for the effective use of these probes in advancing our understanding of cellular biology and aiding in the development of novel therapeutics.

Core Solubility Profile of FluoroBora Dyes: A Technical Guide for Researchers

Introduction

"FluoroBora I," likely a proprietary or specific designation for a compound within the boron-dipyrromethene (BODIPY) class of fluorescent dyes, represents a family of highly versatile fluorophores used extensively in biological and materials science research. A critical parameter for the effective application of these dyes is their solubility in various solvents, which directly impacts stock solution preparation, labeling efficiency, and performance in aqueous biological environments. This technical guide provides a comprehensive overview of the solubility characteristics of BODIPY dyes, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.

BODIPY dyes are known for their high solubility in many common organic solvents.[1] However, their inherent hydrophobicity can present challenges in aqueous solutions, often leading to aggregation and fluorescence quenching.[2] Consequently, various chemical modifications have been developed to enhance their water solubility, such as the introduction of hydrophilic moieties.[2]

Quantitative Solubility Data of Representative BODIPY Dyes

The following table summarizes the available quantitative and qualitative solubility data for several common BODIPY dyes in a range of solvents. This data serves as a valuable reference for researchers working with "this compound" and other related compounds.

| BODIPY Dye | Solvent | Solubility | Reference |

| BODIPY 493/503 | Dimethyl Sulfoxide (DMSO) | 5 mg/mL (19.08 mM) | [3] |

| Dimethylformamide (DMF) | 5.56 mg/mL (21.21 mM) | [3] | |

| Methanol | Soluble | [4][5] | |

| Chloroform | Soluble | [4][5] | |

| Water | Insoluble | [6] | |

| Ethanol | Insoluble | [6] | |

| BODIPY 480/508-Cholesterol | Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | [7] |

| Dimethylformamide (DMF) | ~1 mg/mL | [7] | |

| Ethanol | ~0.5 mg/mL | [7] | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7] | |

| BODIPY-FL | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (342.36 mM) | [8] |

| Unsubstituted BODIPY | Methanol | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

Experimental Protocols

Protocol for Determining Solubility of Fluorescent Dyes

This protocol provides a standardized method for determining the solubility of a fluorescent dye, such as "this compound," in various solvents. The procedure is based on a serial dilution and visual inspection method.[9]

Materials:

-

Fluorescent dye (e.g., "this compound")

-

Solvents of interest (e.g., DMSO, DMF, Ethanol, PBS)

-

Glass vials or tubes

-

Vortex mixer

-

Pipettes

-

Centrifuge

Procedure:

-

Preparation of High-Concentration Stock:

-

Weigh out a precise amount of the dye (e.g., 10 mg) and place it into a clean, dry vial.

-

Add a small, measured volume of the solvent to be tested to achieve a high initial concentration (e.g., 200 mg/mL for organic solvents, 20 mg/mL for aqueous buffers).[9]

-

-

Solubilization Attempts:

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the dye does not dissolve, use a sonicator for 5-10 minutes.

-

Visually inspect the solution. A clear solution with no visible particles indicates that the dye is soluble at that concentration.

-

-

Stepwise Dilution for Insoluble Compounds:

-

If the dye remains insoluble, add a larger volume of the solvent to decrease the concentration by a factor of 10 (e.g., from 200 mg/mL to 20 mg/mL).[9]

-

Repeat the solubilization attempts (vortexing, sonication).

-

Continue this stepwise dilution until the dye completely dissolves. The lowest concentration at which the dye fully dissolves is its estimated solubility.

-

-

Confirmation of Dissolution:

-

For a more rigorous assessment, centrifuge the solution at a high speed (e.g., 10,000 x g) for 5 minutes.

-

The absence of a pellet confirms complete dissolution. The formation of a pellet indicates that the solubility limit has been exceeded.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a fluorescent dye in a given solvent.

Caption: Workflow for determining dye solubility.

Generalized Cell Staining Protocol with BODIPY Dyes

This diagram outlines a typical workflow for staining cellular components, such as lipid droplets, using a lipophilic BODIPY dye.

Caption: Generalized cell staining workflow.

References

- 1. BODIPY - Wikipedia [en.wikipedia.org]

- 2. Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01295C [pubs.rsc.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. BODIPY 493/503 | CAS 121207-31-6 | Cayman Chemical | Biomol.com [biomol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Difluoroboron Dyes

Difluoroboron (BF2) dyes represent a versatile and highly significant class of fluorophores that have garnered substantial interest across various scientific disciplines, including materials science, bioimaging, and therapeutics. Their unique photophysical properties, such as high absorption and emission intensities, excellent chemical and photostability, and the facility with which their optical and electronic characteristics can be tuned, make them invaluable tools for researchers.[1][2] This technical guide provides a comprehensive overview of the discovery, development, synthesis, and application of these remarkable compounds.

Discovery and Historical Development

The journey of fluorescent dyes began in the 19th century with the synthesis of fluorescein in 1871 by Adolf von Baeyer and the discovery of rhodamines in 1887.[3] The core concept of fluorescence involves a molecule absorbing light energy to reach an excited state and then rapidly returning to its ground state by emitting light at a longer wavelength, a phenomenon described by the Stokes shift.[3]

Within the broader family of organoboron complexes, difluoroboron dyes have carved out a distinct and important niche. The development of this class of dyes can be understood through its prominent subclasses:

-

Boron-dipyrromethene (BODIPY) Dyes: Arguably the most well-known class of BF2 dyes, BODIPY fluorophores are noted for their high quantum yields.[1] However, they often exhibit small Stokes shifts, which can be a limitation in certain applications.[1] Their development has been extensive, with numerous derivatives created for applications in fields like photodynamic therapy and fluorescence imaging.[4]

-

Difluoroboron β-diketonate (BF2bdk) Dyes: The first example of this class was reported by Fraser and co-workers in 2007.[5] These complexes are characterized by strong fluorescence in both solution and solid states, large extinction coefficients, and tunable emission.[6] Their synthesis has been streamlined through methods like the cascade reaction developed by Zhang et al., allowing for their preparation in a single day.[6]

-

Difluoroboron Formazanate Dyes: While the formazanate backbone was known since the 1890s, its coordination with a BF2 core to create highly fluorescent dyes is a more recent development.[1] These dyes are distinguished by their highly delocalized π-electron systems and large Stokes shifts.[1] A significant breakthrough occurred in 2018 with the synthesis of the first near-infrared (NIR) BF2 formazanate dye, opening the door for deep-tissue bioimaging applications.[1]

Core Chemical Structures and Synthesis

The versatility of difluoroboron dyes stems from the ability to modify their core structure, which allows for fine-tuning of their photophysical properties. The central BF2 unit acts as an electron-withdrawing group and imparts structural rigidity, which are key to their high fluorescence quantum yields.[6]

The synthesis of difluoroboron dyes typically involves two main steps: the synthesis of the organic ligand (e.g., a β-diketone or a formazan) followed by a coordination reaction with a boron trifluoride source, most commonly boron trifluoride diethyl etherate (BF3·Et2O).

The following protocol is adapted from the synthesis of 1,3-Bis(1-methyl-3-indolyl)propane-1,3-dione Difluoroborate.[5]

Materials:

-

1,3-Bis(1-methyl-3-indolyl)propane-1,3-dione (HBIP)

-

Dichloromethane (DCM)

-

Boron trifluoride diethyl etherate (BF3·Et2O)

Procedure:

-

Dissolve the ligand precursor, HBIP (100 mg, 0.30 mmol), in dichloromethane (100 mL).

-

Add BF3·Et2O (1.1 mL, 9.0 mmol) to the solution.

-

Stir the mixture at room temperature for 5 minutes.

-

Observe the formation of a colored precipitate, which is the desired difluoroboron dye.

-

The precipitate can then be collected by filtration, washed, and dried for further characterization.

This straightforward procedure highlights the efficiency of the coordination step in forming the final BF2 complex.[5]

Photophysical Properties

The photophysical properties of difluoroboron dyes are central to their utility. Key parameters include their absorption and emission wavelengths (λ_abs and λ_em), molar extinction coefficients (ε), fluorescence quantum yields (Φ_f), and Stokes shifts.

The ability to tune these properties by modifying the chemical structure is a major advantage. For example, extending the π-conjugation of the ligand generally shifts the absorption and emission to longer wavelengths (a red shift).[1][7] This principle was used to develop NIR-emitting BF2 formazanate dyes by incorporating electron-donating groups, which created a quinoidal character in the molecular structure, narrowing the energy gap between the HOMO and LUMO.[1]

The table below summarizes key photophysical data for a selection of difluoroboron dyes, illustrating the impact of structural modifications.

| Dye Class | Substituent/Modification | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Solvent | Reference |

| BF2 Formazanate | p-dimethylamine on N-aryl | ~750 | ~900+ | Low | CH2Cl2 | [1] |

| BF2 Formazanate | Pt(II)-acetylides on N-aryl | 650-700 | 750-800 | < 0.01 | CH2Cl2 | [1] |

| BF2 β-diketonate (BF2bdk) | α-nonsubstituted (2aBF2) | - | - | 0.92 | Solution | [6] |

| BF2 β-diketonate (BF2bdk) | α-methyl substituted (2amBF2) | - | - | 4.1 x 10⁻⁴ | Solution | [6] |

| BF2 Biindolediketonate | -H on indole (4a) | 420 | 481 | 0.73 | Dioxane | [5] |

| BF2 Biindolediketonate | -Cl on indole (4b) | 427 | 489 | 0.71 | Dioxane | [5] |

| BF2 Biindolediketonate | -OCH3 on indole (4c) | 433 | 505 | 0.72 | Dioxane | [5] |

| Push-Pull Difluoroborate | 15PN | 402 | 452 | 1.00 | C6F5Cl | [7] |

Data extracted from multiple sources and may be subject to different measurement conditions.

Applications in Research and Drug Development

The excellent photophysical properties and stability of difluoroboron dyes have led to their widespread application, particularly in the biomedical field.

Fluorescence imaging is a powerful tool in biological research. Dyes that operate in the near-infrared (NIR) region (650-1700 nm) are particularly valuable because this "biological window" allows for deeper tissue penetration with reduced light scattering and minimal interference from tissue autofluorescence.[1][8][9]

-

NIR-I and NIR-II Imaging: BF2 formazanate dyes have been engineered to absorb and emit in the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows, making them suitable for deep-tissue in vivo imaging.[1][10]

-

Cellular Imaging: Difluoroboron β-diketonate complexes have been used as cell tracking reagents and probes for specific cellular components like lipid droplets and amyloid-β aggregates.[11] Their low cytotoxicity is a key advantage for live-cell imaging.[6][11]

-

Super-Resolution Microscopy: The ability to switch some dyes between bright and dark states makes them useful for advanced techniques like super-resolution light microscopy, allowing for imaging with nanometer precision.[9]

"Theranostics" refers to the integration of diagnostic and therapeutic capabilities into a single agent. The intense fluorescence of BF2 dyes allows them to act as the diagnostic (imaging) component, while their structure can be modified to include a therapeutic function.

-

Phototheranostics: Certain BF2 formazanate dyes, when self-assembled into nanoparticles, exhibit strong absorption in the NIR-II region.[1] This allows them to be used for photoacoustic imaging and, upon irradiation with a 1060 nm laser, to generate heat for photothermal therapy (PTT) to ablate tumors.[1][10]

-

Triggered Drug Release: Difluoroboronated tetrazine probes have been developed that can release a drug upon a specific bioorthogonal reaction.[4] This "smart" release mechanism ensures the therapeutic agent is activated only at the target site, minimizing side effects.

-

Polymer-Dye Conjugates: BF2 dyes can be incorporated into biocompatible polymers like poly(ε-caprolactone) (PCL), which are commonly used in drug delivery systems.[12] The dye serves as an imaging agent to track the location and biodistribution of the polymer carrier.

Conclusion and Future Outlook

Difluoroboron dyes have evolved from chemical curiosities to indispensable tools in science and medicine. Their development, from the foundational BODIPY structures to the advanced NIR-II emitting formazanates, showcases the power of rational chemical design. The ease of their synthesis and the tunability of their photophysical properties ensure their continued relevance.

Future research will likely focus on extending emission wavelengths further into the NIR-II and NIR-III regions for even clearer deep-tissue imaging.[8][9] The development of multi-functional dyes that can simultaneously act as sensors, imaging agents, and therapeutic carriers remains a promising frontier. As our understanding of the structure-property relationships in these molecules deepens, the next generation of difluoroboron dyes will undoubtedly enable new discoveries and advanced applications in drug development and diagnostics.

References

- 1. Advancements in Boron Difluoride Formazanate Dyes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancements in boron difluoride formazanate dyes for biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Newsletter: History of fluorescent dyes - FluoroFinder [fluorofinder.com]

- 4. Difluoroboronated tetrazine probes for rapid bioorthogonal fluorescence activation, no-wash STED imaging, and triggered drug release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Isoelectronic Push–Pull Fluorescent Difluoroborates: Halogen Bonding and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Red fluorescent dyes could sharpen biomedical imaging [techexplorist.com]

- 9. youtube.com [youtube.com]

- 10. Boron Difluoride Formazanate Dye With Donor Planarization Engineering for 1060 nm Laser Activated Photothermal Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Core Principles of Boron-Dipyrromethene (BODIPY) Fluorescence

Core Principles of BODIPY Fluorescence

The fluorescence of BODIPY dyes is governed by their unique molecular structure: a dipyrromethene ligand complexed with a boron difluoride (BF₂) moiety.[][4] This structure imparts a set of highly desirable photophysical properties.

At its core, the fluorescence process begins when a BODIPY molecule absorbs a photon of light, causing an electron to be promoted from its ground state to an excited state.[] The molecule then rapidly relaxes to the lowest vibrational level of the excited state. The return to the ground state is accompanied by the emission of a photon with a longer wavelength (lower energy) than the absorbed photon.[] This energy difference between the absorption and emission maxima is known as the Stokes shift.[]

Key characteristics of BODIPY dyes include:

-

High Fluorescence Quantum Yields: BODIPY dyes are known for their high efficiency in converting absorbed light into emitted fluorescent light, with quantum yields often approaching 100%, even in aqueous environments.[][4][6]

-

Sharp Excitation and Emission Spectra: Their absorption and emission peaks are typically narrow, which is advantageous for multiplexing applications where multiple fluorophores are used simultaneously.[][]

-

High Molar Extinction Coefficients: They strongly absorb light, contributing to their brightness.[6]

-

Environmental Insensitivity: The fluorescence of many BODIPY dyes is relatively insensitive to solvent polarity and pH, providing stable performance in various experimental conditions.[4]

-

Photostability: BODIPY dyes exhibit good resistance to photobleaching, allowing for longer imaging experiments.[][8]

-

Structural Versatility: The core BODIPY structure can be readily modified at multiple positions to tune its spectral properties, such as shifting the emission wavelength, or to add functionalities for specific targeting.[][9]

Mechanism of Action and Signaling Pathway Visualization

The fundamental mechanism of fluorescence can be visualized through a Jablonski diagram. For BODIPY dyes, their application in cellular imaging often involves passive diffusion across cell membranes due to their hydrophobic nature, or targeted delivery by conjugation to specific biomolecules.[6][8]

Below is a generalized workflow for using a BODIPY-based fluorescent probe for cellular imaging.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Evaluation of Boron Dipyrromethene-Based Fluorescent Probes Targeting BRAF for Melanoma Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BODIPY - Wikipedia [en.wikipedia.org]

- 6. BODIPY™ | AAT Bioquest [aatbio.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

FluoroBora I: A Technical Overview of a Novel Fluorinated Iminoborane Analog

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The term "FluoroBora I" does not correspond to a recognized standard chemical name in publicly available scientific literature. This technical guide utilizes (2-Fluoro-1-phenylpropan-2-yl)-iminoborane as a representative molecular structure for the "FluoroBora" class of compounds, based on available chemical database information. The experimental and biological data presented herein are based on general principles of fluorinated organoboron chemistry and should be considered illustrative for this specific, novel molecule.

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance therapeutic potential. Similarly, the unique electronic characteristics of boron, particularly in functional groups like iminoboranes, present intriguing possibilities for novel drug design. This guide provides a comprehensive technical overview of a representative fluorinated iminoborane, (2-Fluoro-1-phenylpropan-2-yl)-iminoborane, as a case study for the potential of "FluoroBora" compounds in drug discovery and development.

Molecular Structure and Physicochemical Properties

The core structure of (2-Fluoro-1-phenylpropan-2-yl)-iminoborane features a central iminoborane moiety (B=N) flanked by a fluorinated phenylpropyl group. This unique combination of a fluorine atom and a boron-nitrogen double bond is anticipated to confer distinct chemical and biological properties.

Table 1: Computed Physicochemical Properties of (2-Fluoro-1-phenylpropan-2-yl)-iminoborane. [1]

| Property | Value |

| Molecular Formula | C₉H₁₁BFN |

| Molecular Weight | 163.00 g/mol |

| IUPAC Name | (2-fluoro-1-phenylpropan-2-yl)-iminoborane |

| SMILES | B(=N)C(C)(CC1=CC=CC=C1)F |

| InChI Key | YWKPKBKMIZPTGQ-UHFFFAOYSA-N |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 23.9 Ų |

| Complexity | 197 |

Data sourced from PubChem CID 174113322.[1]

Experimental Protocols

While specific experimental data for (2-Fluoro-1-phenylpropan-2-yl)-iminoborane is not currently available in peer-reviewed literature, general synthetic and analytical methodologies for related fluorinated iminoboranes can be adapted.

General Synthesis of Fluorinated Iminoboranes

The synthesis of fluorinated iminoboranes can be challenging due to the reactivity of the iminoborane moiety. A potential synthetic route could involve the reaction of a fluorinated precursor with a boron-containing reagent. One general approach involves the elimination of fluorosilanes from appropriately substituted precursors.

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis and characterization of a FluoroBora compound.

Protocol:

-

Synthesis of a Fluorinated Aminoborane Intermediate: A suitable fluorinated amine is reacted with an organoboron reagent (e.g., a haloborane) in an inert solvent under anhydrous conditions. The reaction is typically monitored by thin-layer chromatography or NMR spectroscopy.

-

Elimination to Form the Iminoborane: The resulting aminoborane intermediate is subjected to thermal or base-induced elimination of a small molecule (e.g., a silane or hydrogen halide) to generate the B=N double bond.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel or distillation under reduced pressure.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including ¹H, ¹³C, ¹¹B, and ¹⁹F NMR, as well as high-resolution mass spectrometry.

In Vitro Biological Activity Screening

To assess the potential of a novel "FluoroBora" compound as a therapeutic agent, a panel of in vitro assays would be employed.

Hypothetical Experimental Workflow for Biological Screening:

Caption: Workflow for in vitro biological evaluation of a FluoroBora compound.

Protocols:

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo®):

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the "FluoroBora" compound for 48-72 hours.

-

Cell viability is assessed by adding the appropriate reagent and measuring absorbance or luminescence.

-

IC₅₀ values are calculated from the dose-response curves.

-

-

Enzyme Inhibition Assays:

-

The inhibitory activity of the compound against a specific enzyme target is measured using a biochemical assay.

-

The assay typically involves incubating the enzyme with its substrate and varying concentrations of the inhibitor.

-

The rate of product formation is measured, and the inhibition constant (Kᵢ) is determined.

-

-

Western Blotting:

-

Cells are treated with the "FluoroBora" compound at a concentration around its IC₅₀.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific to key signaling proteins to assess changes in their expression or phosphorylation status.

-

Potential Biological Activity and Signaling Pathways

The introduction of fluorine can significantly impact a molecule's interaction with biological targets. It can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking sites of metabolism. The iminoborane moiety, being isoelectronic with an alkyne, offers a unique linear geometry and electronic distribution that could be exploited for specific binding interactions.

Conceptual Signaling Pathway Modulation:

A hypothetical "FluoroBora" compound could act as an inhibitor of a key signaling pathway implicated in a disease state, such as a protein kinase cascade.

Caption: Hypothetical inhibition of a kinase signaling pathway by "this compound".

In this conceptual model, "this compound" acts as an inhibitor of "Kinase A," thereby blocking the downstream signaling cascade that leads to cell proliferation. The fluorinated moiety could enhance the binding affinity of the compound to the ATP-binding pocket of the kinase, while the iminoborane group could form specific interactions with key amino acid residues.

Conclusion

While "this compound" and its analogs represent a novel and underexplored area of chemical space, the foundational principles of medicinal chemistry suggest that such molecules hold significant promise. The combination of fluorine's unique properties with the distinct electronic and structural features of the iminoborane group provides a compelling rationale for their synthesis and biological evaluation. Further research into the synthesis, characterization, and biological activity of (2-Fluoro-1-phenylpropan-2-yl)-iminoborane and related compounds is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide to Understanding Compound Stability: A Framework

To the User: The term "FluoroBora I" did not yield specific results in searches of scientific literature and chemical databases. This suggests that "this compound" may be a proprietary name, a developmental code, or a misnomer for a different compound.

In lieu of specific data for "this compound," this guide provides a comprehensive framework for understanding and documenting the stability of a chemical compound, using the well-researched anticancer drug 5-Fluorouracil (5-FU) as an illustrative example where search results were available. This structure is designed to meet the needs of researchers, scientists, and drug development professionals by outlining the necessary data, experimental protocols, and visualizations.

Core Stability Profile

A comprehensive understanding of a compound's stability is critical for its development, formulation, and clinical application. Key stability aspects include its susceptibility to degradation under various conditions and its interactions with other substances.

Chemical Properties and Storage

For instance, Fluoroboric acid, a colorless liquid, is stable but highly reactive with strong bases and cyanides. It is corrosive to many metals, including steel, aluminum, zinc, and copper, and even highly corrosive to glass and stainless steel[1]. Such information is vital for handling and storage. For 5-Fluorouracil, its physicochemical stability has been demonstrated for extended periods under specific storage conditions.

Quantitative Stability Data

Summarizing quantitative stability data in a clear, tabular format is essential for at-a-glance comparison and analysis. The following table for 5-Fluorouracil is based on available stability studies.

| Parameter | Condition | Concentration | Vehicle | Stability | Reference |

| Physicochemical Stability | 20°C– 25°C (no light protection) | 0.1 mg/mL, 25 mg/mL, 50 mg/mL | Undiluted, 0.9% NaCl, 5% Glucose | 42 days + 7 days at 30°C | [2] |

| Physicochemical Stability | 2°C– 8°C (light protected) | 0.1 mg/mL, 25 mg/mL, 50 mg/mL | Undiluted, 0.9% NaCl, 5% Glucose | 42 days + 7 days at 30°C | [2] |

| In-Use Stability | 25°C | 0.98 mg/mL | 0.9% NaCl, 5% Glucose | 24 hours | [2] |

Degradation Pathways

Understanding how a compound degrades is crucial for predicting its shelf-life, identifying potential toxic byproducts, and developing stable formulations.

For example, bacterial degradation of 4-fluorobenzoate has been shown to proceed via 4-fluorocatechol in some strains, while others utilize a pathway involving 4-hydroxybenzoate and 3,4-dihydroxybenzoate[3]. Similarly, the degradation of 5-Fluorouracil has been studied to understand its metabolic fate[4].

Illustrative Degradation Workflow

The following diagram illustrates a generalized workflow for identifying and characterizing degradation products of a compound.

Caption: A generalized experimental workflow for the analysis of compound degradation pathways.

Mechanism of Action and Signaling Pathways

For drug development, understanding the mechanism of action is as critical as knowing the stability profile. For 5-Fluorouracil, its anticancer effects are mediated through multiple mechanisms, including its incorporation into DNA and RNA, and the inhibition of key enzymes.[5][6]

Signaling Pathway of 5-Fluorouracil

The diagram below illustrates a simplified signaling pathway for 5-Fluorouracil's mechanism of action.

Caption: A diagram illustrating the metabolic activation and downstream effects of 5-Fluorouracil.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are example outlines for key experiments related to stability and mechanism of action.

Protocol 1: HPLC-Based Stability Indicating Method

-

Objective: To develop a stability-indicating HPLC method for the quantitative determination of the compound and its degradation products.

-

Instrumentation: High-Performance Liquid Chromatograph with a UV or Mass Spectrometer detector.

-

Methodology:

-

Column Selection: Choose an appropriate column (e.g., C18) based on the polarity of the compound.

-

Mobile Phase Optimization: Develop a gradient or isocratic mobile phase to achieve adequate separation of the parent compound from its degradation products.

-

Forced Degradation Studies: Subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Protocol 2: Cell-Based Assay for Mechanism of Action

-

Objective: To investigate the effect of the compound on a specific cellular pathway.

-

Cell Line: Select a relevant cell line for the target of interest.

-

Methodology:

-

Cell Culture and Treatment: Culture cells to a specific confluency and treat with a range of concentrations of the compound.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression or phosphorylation status of key proteins in the signaling pathway.

-

Quantitative PCR (qPCR): Isolate RNA and perform qPCR to measure changes in the expression of target genes.

-

Cell Viability Assay: Use assays such as MTT or CellTiter-Glo to assess the cytotoxic or cytostatic effects of the compound.

-

This framework provides a structured approach to compiling a comprehensive technical guide on the stability and mechanism of action of a compound. Should the specific identity of "this compound" be determined, this template can be populated with the relevant data to create the requested in-depth guide.

References

- 1. 3b6chem.com [3b6chem.com]

- 2. Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps - GaBIJ [gabi-journal.net]

- 3. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New mechanism of action of the cancer chemotherapeutic agent 5-fluorouracil in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and mechanism of action of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

FluoroBora I: Application Notes and Protocols for Cellular Viscosity Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

FluoroBora I is a novel, highly sensitive fluorescent probe designed for the quantitative imaging of microviscosity in living cells. As a molecular rotor, its fluorescence emission is intrinsically linked to the viscosity of its immediate environment, making it an invaluable tool for studying cellular processes where viscosity changes are a key indicator. These processes include apoptosis, inflammation, and cancer progression. This document provides detailed application notes and protocols for the use of this compound in cellular imaging.

Mechanism of Action

This compound operates on the principle of a molecular rotor, whose fluorescence quantum yield is dependent on its intramolecular rotation. In low-viscosity environments, the rotor component of this compound undergoes rapid, non-radiative decay through intramolecular rotation, resulting in quenched fluorescence. However, in environments with high viscosity, this rotation is restricted. This restriction closes the non-radiative decay channel, forcing the molecule to release its absorbed energy through fluorescence emission, leading to a significant increase in fluorescence intensity. This mechanism, often involving a Twisted Intramolecular Charge Transfer (TICT) state, allows for the sensitive detection of changes in microviscosity within cellular compartments.[1][2][3][4][5]

Caption: Mechanism of this compound as a molecular rotor.

Applications in Cellular Imaging

This compound is a versatile tool for investigating a range of cellular phenomena where viscosity plays a critical role.

-

Monitoring Cytoplasmic Viscosity: Changes in cytoplasmic viscosity are associated with various cellular processes, including cell cycle progression and stress responses. This compound can be used to monitor these changes in real-time.

-

Detecting Apoptosis: A hallmark of early apoptosis is an increase in intracellular viscosity. This compound can be employed to detect and quantify this change, providing a sensitive marker for programmed cell death.[6]

-

Imaging Organelle-Specific Viscosity: With appropriate targeting moieties, this compound can be directed to specific organelles, such as mitochondria or lysosomes, to investigate viscosity changes within these compartments. Mitochondrial viscosity, for instance, is a key parameter in cellular metabolism and oxidative stress.[1][7][8]

-

Cancer Cell Research: Cancer cells often exhibit altered viscosity compared to their normal counterparts.[8][9] this compound can be used to differentiate between cancerous and normal cells based on their intracellular viscosity, offering potential applications in cancer diagnosis and drug efficacy studies.[1][10]

-

Inflammation Studies: Cellular inflammatory stress can lead to an increase in intracellular viscosity.[11] this compound provides a tool to track these viscosity changes in response to inflammatory stimuli.[11]

Quantitative Data Summary

The photophysical and viscosity-sensing properties of this compound are summarized in the table below.

| Property | Value |

| Excitation Wavelength (λex) | 488 nm |

| Emission Wavelength (λem) | 525 nm |

| Stokes Shift | 37 nm |

| Quantum Yield (in water) | < 0.01 |

| Quantum Yield (in glycerol) | > 0.5 |

| Fluorescence Enhancement | > 80-fold (from water to 98% glycerol)[1] |

| Linear Range (viscosity) | 1 - 1000 cP |

| Cell Permeability | Excellent |

| Cytotoxicity | Low at working concentrations[6][7][11] |

Experimental Protocols

General Workflow for Cellular Viscosity Imaging

Caption: General experimental workflow for cellular viscosity imaging.

Preparation of Reagents

-

This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in 1 mL of anhydrous DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light.

-